molecular formula C18H16ClNO3 B6411252 6-Chloro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% CAS No. 1262006-44-9

6-Chloro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%

Cat. No. B6411252
CAS RN: 1262006-44-9
M. Wt: 329.8 g/mol
InChI Key: SJUDABRMHRAGNA-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% (6-Cl-2-PCPBA) is an organic compound belonging to the class of pyrrolidinylcarbonylphenylbenzoic acids. It is an important intermediate used in the synthesis of many drugs and other molecules. 6-Cl-2-PCPBA is obtained in 95% purity and is used in a variety of laboratory experiments and applications.

Mechanism of Action

6-Chloro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is an intermediate used in the synthesis of many drugs and other molecules. It acts as a catalyst in the reaction and facilitates the formation of the desired product. It also helps to stabilize the reaction by reducing the amount of energy needed to form the product.
Biochemical and Physiological Effects
6-Chloro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is an important intermediate used in the synthesis of many drugs and other molecules. It has been used to synthesize a variety of compounds, such as aminopyrrolidines, peptides, and peptidomimetics. These compounds have been found to have various biochemical and physiological effects, such as anti-inflammatory, anticonvulsant, and antifungal activities.

Advantages and Limitations for Lab Experiments

The use of 6-Chloro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is easy to handle and store. It is also a very versatile compound, as it can be used in a variety of reactions. However, it has some limitations, such as the fact that it is a corrosive compound, which can cause damage to equipment and skin.

Future Directions

The use of 6-Chloro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% in laboratory experiments has many potential applications, such as the synthesis of pharmaceuticals and other compounds. It can also be used as a catalyst in a variety of reactions, and it can be used to study the effects of different compounds on biochemical and physiological processes. Additionally, 6-Chloro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% can be used to synthesize new compounds that have potential therapeutic applications. Possible future directions include the development of new synthesis methods, the exploration of new applications, and the development of new compounds.

Synthesis Methods

6-Chloro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is synthesized by a multi-step process starting from benzene. The first step involves the substitution of a chlorine atom on the benzene ring, which is then followed by a reaction with pyrrolidine carboxylic acid. This reaction results in the formation of 6-Chloro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% with 95% purity.

Scientific Research Applications

6-Chloro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is an important intermediate used in the synthesis of many drugs and other molecules. It is used in the synthesis of a variety of compounds such as aminopyrrolidines, peptides, and peptidomimetics. It is also used as a starting material for the synthesis of many pharmaceuticals, such as anticonvulsants, anti-inflammatory drugs, and antifungal agents.

properties

IUPAC Name

2-chloro-6-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c19-15-8-4-7-14(16(15)18(22)23)12-5-3-6-13(11-12)17(21)20-9-1-2-10-20/h3-8,11H,1-2,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUDABRMHRAGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692113
Record name 3-Chloro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid

CAS RN

1262006-44-9
Record name 3-Chloro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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